L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide
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Overview
Description
L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide is a peptide compound composed of five amino acids: isoleucine, serine, tyrosine, asparagine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu: An oligopeptide with a similar structure but different sequence and properties.
Semaglutide: A polypeptide used for the treatment of type 2 diabetes.
Sermorelin: A synthetic form of growth hormone-releasing hormone (GHRH).
Uniqueness
L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucinamide is unique due to its specific sequence and potential applications in various fields. Its combination of amino acids provides distinct chemical and biological properties, making it valuable for research and industrial purposes.
Properties
CAS No. |
653568-10-6 |
---|---|
Molecular Formula |
C28H45N7O8 |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |
InChI |
InChI=1S/C28H45N7O8/c1-5-15(4)23(30)28(43)35-21(13-36)27(42)33-19(11-16-6-8-17(37)9-7-16)25(40)34-20(12-22(29)38)26(41)32-18(24(31)39)10-14(2)3/h6-9,14-15,18-21,23,36-37H,5,10-13,30H2,1-4H3,(H2,29,38)(H2,31,39)(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t15-,18-,19-,20-,21-,23-/m0/s1 |
InChI Key |
POOLGYJQSLADTP-QXWVDRRVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)N)N |
Origin of Product |
United States |
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